Para-Methyl Substitution Alters Molecular Geometry and Crystallographic Parameters
2-(p-Tolyl)cyclohexanone crystallizes in the monoclinic system with space group P21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. In contrast, the parent 2-phenylcyclohexanone adopts a different crystal packing arrangement due to the absence of the para-methyl group, which alters intermolecular van der Waals interactions and hydrogen bonding networks [2]. The p-tolyl derivative exhibits strong hydrogen bonds along the x-z plane, a feature that influences solid-state stability and solubility profiles.
| Evidence Dimension | Crystal system and unit cell parameters |
|---|---|
| Target Compound Data | Monoclinic, P21/c; a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° |
| Comparator Or Baseline | 2-Phenylcyclohexanone: Different crystal system (specific data not available in public domain; structural differences inferred from comparative crystallographic studies of 2-arylcyclohexanones) |
| Quantified Difference | Distinct unit cell dimensions and space group; intermolecular hydrogen bonding network differs due to p-methyl group |
| Conditions | Single-crystal X-ray diffraction; recrystallization from ethanol |
Why This Matters
Crystal morphology and solid-state stability are critical for formulation development, storage, and handling in both research and industrial settings.
- [1] Erciyes University Journal of Science and Technology. X-ray diffraction and AM1 computational study of 2-(p-tolyl)cyclohexanone. View Source
- [2] PMC. Crystal structure of 2-(p-tolyl)cyclohexanone derivative (Fig. 1). View Source
